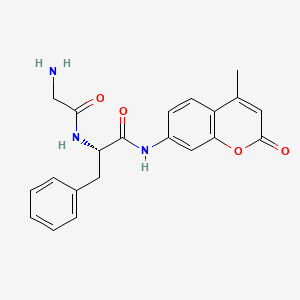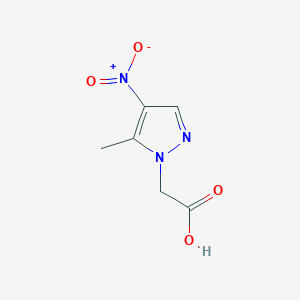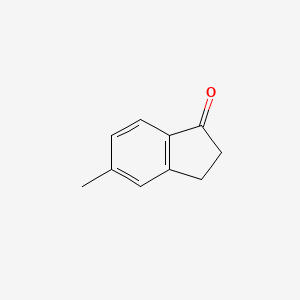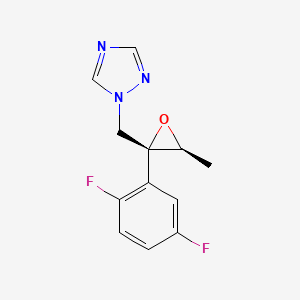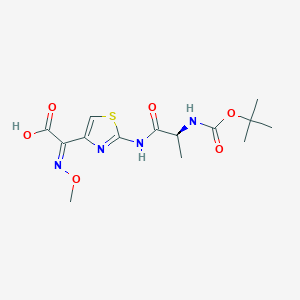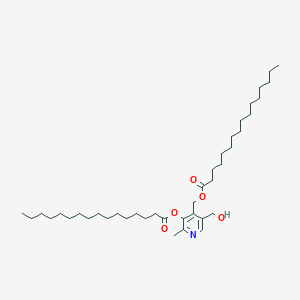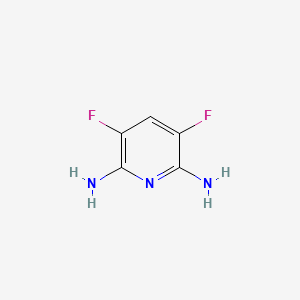
3-Bromo-4-metilfenol
Descripción general
Descripción
3-Bromo-4-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . It has a molecular weight of 187.03 . It is used in the total synthesis of 3-methylcalix .
Synthesis Analysis
The synthesis of 3-Bromo-4-methylphenol involves the use of p-cresol and bromine . The reaction is carried out in a three-necked flask with methylene dichloride as the solvent . The bromine solution is added dropwise to the p-cresol solution under agitation at -5 to 0°C . After the reaction, the crude product is obtained by recovering hydrogen bromide and methylene dichloride .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-methylphenol is C7H7BrO . The structure includes a bromine atom (Br) and a methyl group (CH3) attached to a phenol ring .Chemical Reactions Analysis
In the synthesis process, bromine is added to the p-cresol solution, resulting in the formation of 3-Bromo-4-methylphenol . The reaction is carried out under specific conditions of temperature and agitation .Physical And Chemical Properties Analysis
3-Bromo-4-methylphenol appears as a light yellow to yellow powder or crystals . It has a density of 1.6±0.1 g/cm³, a boiling point of 244.6±20.0°C at 760 mmHg, and a flash point of 101.7±21.8°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Síntesis orgánica
El 3-Bromo-4-metilfenol es una materia prima e intermedio importante utilizado en la síntesis orgánica . Puede utilizarse para crear enlaces entre distintos compuestos orgánicos, facilitando la producción de una amplia gama de sustancias químicas.
Productos farmacéuticos
En la industria farmacéutica, el this compound se utiliza como materia prima e intermedio . Se puede utilizar en la síntesis de diversos fármacos, contribuyendo al desarrollo de nuevos medicamentos y tratamientos.
Agroquímicos
El this compound también encuentra aplicación en la industria agroquímica . Se puede utilizar en la producción de pesticidas, herbicidas y otros productos químicos agrícolas.
Tintes
Este compuesto se utiliza en la industria de los tintes . Se puede utilizar en la síntesis de diversos tintes, contribuyendo a la producción de una amplia gama de colores y pigmentos.
Molécula de enlace
El this compound actúa como molécula de enlace en la investigación científica. Las moléculas de enlace se utilizan para crear enlaces entre biomoléculas como péptidos, proteínas y anticuerpos con otras moléculas. Este proceso de conjugación permite a los científicos unir sondas u otros grupos funcionales a la biomolécula de interés.
Síntesis de compuestos de níquel
El 4-Bromo-3-metilfenol se puede utilizar en la síntesis de bromo [2-metil-4- [2- (t -butildimetilsililoxi)etiloxi]fenil]bis (trifenilfosfina)níquel (II) (iniciador funcionalizado con alcohol protegido) y bromo- [2-metil-4- [6- (t -butildimetilsililoxi)hexyloxy]fenil] bis (trifenilfosfina) níquel . Estos compuestos de níquel tienen aplicaciones potenciales en diversos campos de la química.
Safety and Hazards
3-Bromo-4-methylphenol is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
3-Bromo-4-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . The primary targets of phenolic compounds like 3-Bromo-4-methylphenol are often bacterial cell membranes . They can cause the destruction of these membranes, leading to the death of the bacteria .
Mode of Action
The compound interacts with its targets, the bacterial cell membranes, by disrupting their structure . This disruption can lead to leakage of cellular contents and eventually cell death .
Biochemical Pathways
It’s known that phenolic compounds can interfere with various cellular processes, including protein synthesis and enzyme activity, which can lead to cell death .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of it reaches its target sites in the body.
Result of Action
The primary result of the action of 3-Bromo-4-methylphenol is the destruction of bacterial cell membranes, leading to cell death . This makes it potentially useful as an antimicrobial agent .
Action Environment
The action of 3-Bromo-4-methylphenol can be influenced by various environmental factors. For example, its solubility in water can affect its distribution in the body . Additionally, its stability could be affected by factors such as temperature and pH . It’s important to note that the compound should be stored in a cool, dry place, away from oxidizing agents for optimal stability .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It participates in the total synthesis of 3-methylcalix4arene and other complex organic compounds . The compound interacts with enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on metabolic processes.
Cellular Effects
3-Bromo-4-methylphenol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like carbonic anhydrase and acetylcholinesterase can lead to changes in cellular activities, including alterations in metabolic flux and gene expression . These effects are essential for exploring the compound’s potential in therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-methylphenol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits enzymes such as carbonic anhydrase and acetylcholinesterase by binding to their active sites, preventing their normal function . This inhibition can lead to downstream effects on cellular processes and gene expression, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methylphenol can change over time due to its stability and degradation. The compound is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents to maintain its stability . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methylphenol vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
3-Bromo-4-methylphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like carbonic anhydrase and acetylcholinesterase can lead to changes in metabolic pathways, affecting the overall metabolic balance within cells . Understanding these interactions is essential for exploring the compound’s potential therapeutic applications and its impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-methylphenol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for understanding its bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methylphenol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . Understanding the subcellular distribution of 3-Bromo-4-methylphenol is essential for exploring its potential therapeutic applications and its impact on cellular processes.
Propiedades
IUPAC Name |
3-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZKNRDHSHYMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437886 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60710-39-6 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

